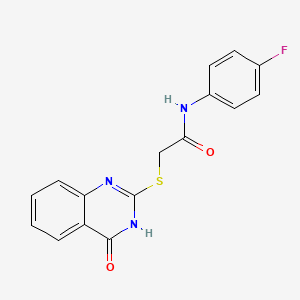

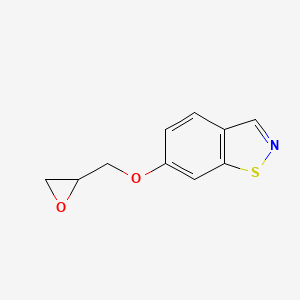

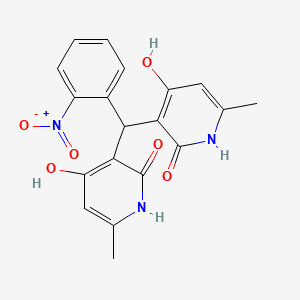

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Another approach involves a seven-step process to produce an ionic liquid monomer based on an imidazolium core containing a phenoxy moiety and aliphatic chains with reactive epoxide at both ends.

Molecular Structure Analysis

Various spectroscopic techniques, including X-ray crystallography, NMR, and IR, can elucidate the molecular structure of oxirane-containing compounds. These techniques provide detailed information about the arrangement of atoms and the geometry of the molecules .

Scientific Research Applications

Anticancer Applications

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole derivatives have been investigated for their anticancer activities. A series of benzothiazole and benzoxazole derivatives synthesized from 4-benzothiazol-2-yl-phenylamine and 4-benzoxazol-2-yl-phenylamine showed potent antitumor activities against human breast cancer cell lines MCF-7 and MDA-231. Notably, the N-methyl piperazinyl substituted derivatives displayed the most potent inhibitory activity, with IC50 values ranging from 8 to 17 nM, suggesting their promise as therapeutic strategies for cancer (Abdelgawad et al., 2013). Additionally, a study on benzothiazole derivatives as corrosion inhibitors for carbon steel highlighted their higher inhibition efficiencies against steel corrosion, emphasizing the molecule's utility beyond medicinal applications (Hu et al., 2016).

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial properties. In one study, benzothiazoles were utilized as scaffolds for synthesizing various derivatives, which were then screened for their antimicrobial activity. The results indicated potent activity against bacterial and fungal strains, underscoring the potential of benzothiazole derivatives in antimicrobial drug development (Abbas et al., 2014).

Corrosion Inhibition

The utility of benzothiazole derivatives extends to corrosion inhibition, particularly in protecting steel surfaces in acidic environments. A study demonstrated that benzothiazole derivatives provided exceptional stability and inhibition efficiencies against steel corrosion, offering a promising approach for developing novel corrosion inhibitors (Hu et al., 2016).

properties

IUPAC Name |

6-(oxiran-2-ylmethoxy)-1,2-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-8(12-5-9-6-13-9)3-10-7(1)4-11-14-10/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTGYCDMRDEHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC3=C(C=C2)C=NS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

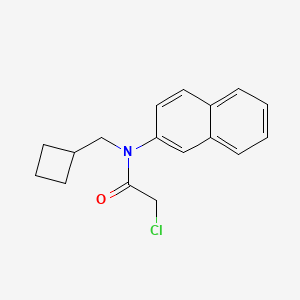

![1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2582805.png)

![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2582815.png)

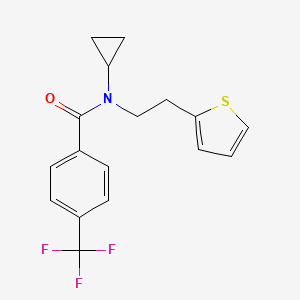

![5-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2582816.png)